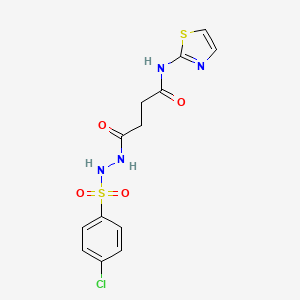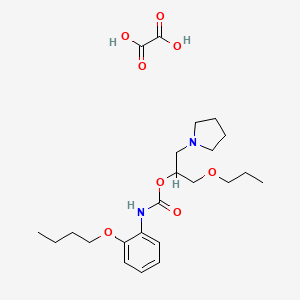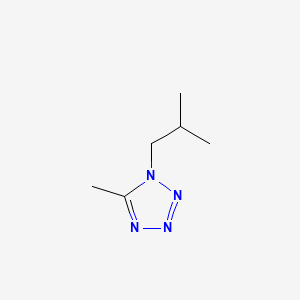
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-” is a complex organic compound that belongs to the class of pyridinones. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-” typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the pyridinone core through cyclization reactions.
- Introduction of the cyclopropyl group via cyclopropanation reactions.
- Attachment of the pyridinylmethoxy group through nucleophilic substitution.
- Incorporation of the trifluoromethyl group using trifluoromethylation reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinone core.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the pyridinylmethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential as a bioactive molecule. Its interactions with biological targets could provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure might offer advantages in terms of selectivity and potency.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-” would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
2(1H)-Pyridinone: The parent compound, known for its biological activity.
3-Cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl: A related compound with similar structural features.
Uniqueness
The uniqueness of “2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-” lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
特性
CAS番号 |
335665-56-0 |
|---|---|
分子式 |
C18H15F3N2O2 |
分子量 |
348.3 g/mol |
IUPAC名 |
3-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-(pyridin-3-ylmethoxy)but-3-yn-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)17(8-7-13-5-6-13,15-4-2-10-23-16(15)24)25-12-14-3-1-9-22-11-14/h1-4,9-11,13H,5-6,12H2,(H,23,24)/t17-/m0/s1 |
InChIキー |
DPMJDHCVDUDNHY-KRWDZBQOSA-N |
異性体SMILES |
C1CC1C#C[C@](C2=CC=CNC2=O)(C(F)(F)F)OCC3=CN=CC=C3 |
正規SMILES |
C1CC1C#CC(C2=CC=CNC2=O)(C(F)(F)F)OCC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



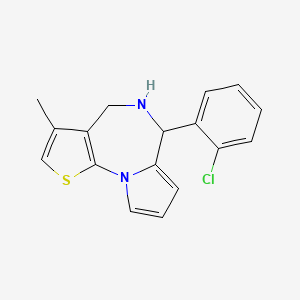
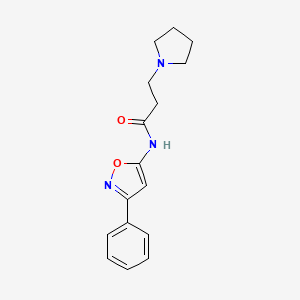
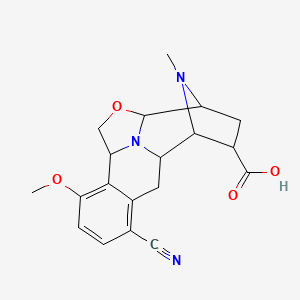
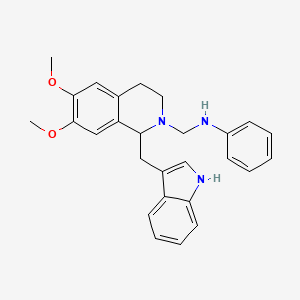

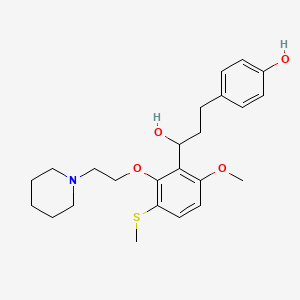


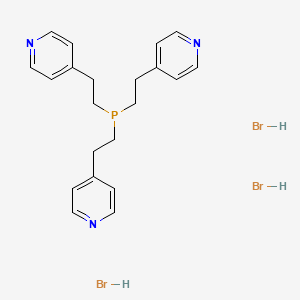
![boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12749748.png)
